REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[N:9][S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:13][CH2:14][CH:15]([OH:18])[CH2:16]Cl>O.C(Cl)Cl>[S:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([O:1][CH2:16][CH:15]([OH:18])[CH2:14][Cl:13])[C:7]=2[CH:8]=[N:9]1 |f:1.2|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=C1C=NS2
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ClCC(CCl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
WAIT
|
Details
|
The residue left (35 g)
|
Type
|
CUSTOM
|
Details
|
is recrystallized from methanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC2=C1C=CC=C2OCC(CCl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |